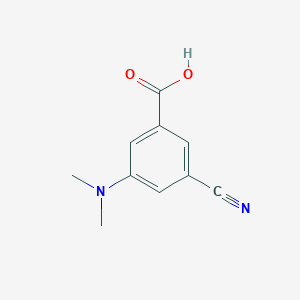

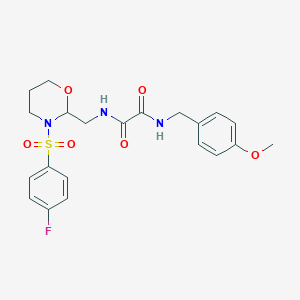

3-Cyano-5-(dimethylamino)benzoic acid

説明

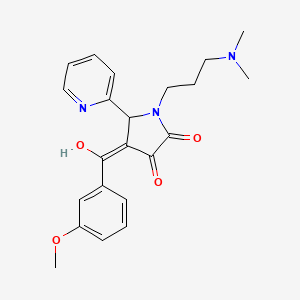

3-Cyano-5-(dimethylamino)benzoic acid, otherwise known as 3-CDA, is an organic acid that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 209.2 g/mol. It is a derivative of benzoic acid and is an important intermediate in the synthesis of many drugs and other organic compounds. 3-CDA is also used as a reagent in various biochemical and physiological experiments.

科学的研究の応用

Anion Recognition and Sensing

4-(N,N-Dimethylamino)benzoic acid has been directly applied for anion recognition in acetonitrile, demonstrating remarkable affinity and selectivity towards divalent anions such as HPO4^2- and SO4^2- over monovalent anions. This suggests the potential application of similar compounds in environmental monitoring and analytical chemistry for detecting specific anions in solutions (Hou & Kobiro, 2006).

Crystal Engineering and Polymorphism

Research on 4-(N,N-dimethylamino)benzoic acid and its analogs has led to the discovery of new polymorphs through cocrystallization techniques. These findings are essential in the field of crystal engineering, where polymorphism can significantly affect the material's physical properties and applicability in drug formulation and development (Aakeröy, Desper, & Levin, 2005).

Photophysical and Photoelectrochemical Studies

Compounds related to the query have been explored for their photophysical and (photo)electrochemical properties, highlighting their potential in developing dye-sensitized solar cells and photon-to-electron conversion technologies. Such research indicates the broader applicability of similar compounds in renewable energy technologies and materials science (Wang et al., 2005).

Fluorescent Chemo-sensors

Research on derivatives of N,N-dimethylamino benzoic acid shows their application as fluorescent chemo-sensors for selective and sensitive detection of specific chemicals, such as picric acid. This work underscores the importance of these compounds in developing new sensors for environmental monitoring, safety, and security (Vishnoi et al., 2015).

作用機序

Target of Action

It’s known that similar compounds are often used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of coordination polymers via in situ [2+3] cycloaddition reactions .

Biochemical Pathways

Similar compounds have been used in the synthesis of coordination polymers, which can have various applications in catalysis, gas storage, and drug delivery .

Result of Action

Similar compounds have shown antioxidant activity and have been used in the synthesis of coordination polymers .

特性

IUPAC Name |

3-cyano-5-(dimethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12(2)9-4-7(6-11)3-8(5-9)10(13)14/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSVQVNWZVCAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2982556.png)

![2-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2982562.png)

![2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982569.png)

![2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid](/img/structure/B2982570.png)

![3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2982572.png)

![N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2982578.png)